N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide
Description
The compound N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is a heterocyclic molecule featuring a benzothiazole-ylidene moiety fused to a substituted benzofuran-carboxamide framework. The 3,6,6-trimethyl and 4-oxo groups on the benzofuran system likely modulate solubility and steric bulk.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-10-15-12(22)8-19(2,3)9-13(15)24-16(10)17(23)21-18-20-11-6-4-5-7-14(11)25-18/h4-7H,8-9H2,1-3H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIDTOCXZUTQHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C(=O)CC(C2)(C)C)C(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide can be achieved through several synthetic routes. Common methods include:
Diazo-coupling: This involves the reaction of diazonium salts with benzothiazole derivatives under controlled conditions.
Knoevenagel condensation: This method involves the condensation of benzothiazole derivatives with active methylene compounds in the presence of a base.
Biginelli reaction: A multi-component reaction involving benzothiazole derivatives, aldehydes, and urea or thiourea.
Microwave irradiation: This technique accelerates the reaction process and enhances the yield of the desired product.
One-pot multicomponent reactions: These reactions involve the simultaneous combination of multiple reactants in a single reaction vessel to form the desired product.
Chemical Reactions Analysis
N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used in the development of new drugs with potential antibacterial, antifungal, and anticancer activities.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with unique properties such as luminescence and conductivity.
Biological Studies: The compound is used in various biological studies to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects . For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to its antibacterial properties .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Observations:
Structural Divergence: The target compound’s benzofuran-carboxamide core differs from the thiazolo-pyrimidine (11a, 11b) and quinazoline (12) systems. The Z-configuration in the target compound’s benzothiazolylidene group parallels the geometry of the benzylidene substituents in 11a and 11b, which are critical for maintaining planarity and conjugation .
Compound 12 requires cyclization with anthranilic acid, suggesting divergent routes for benzofuran vs. quinazoline systems .
Functional Group Impact: The carboxamide group in the target compound may improve solubility compared to the cyano groups in 11a, 11b, and 12, which are more hydrophobic.
Spectroscopic Trends: IR spectra of all compounds show characteristic stretches (e.g., CN ~2200 cm⁻¹, C=O ~1700 cm⁻¹), but the target compound’s lack of a cyano group shifts emphasis to carboxamide-associated bands . NMR signals for aromatic protons and =CH groups (δ 7.94–8.01 ppm in 11a/11b) provide benchmarks for verifying the target compound’s Z-configuration .
Methodological Considerations
- Lumping Strategies : As in , compounds with shared substituents (e.g., methyl, oxo) may be grouped for computational modeling to predict reactivity or environmental behavior .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
